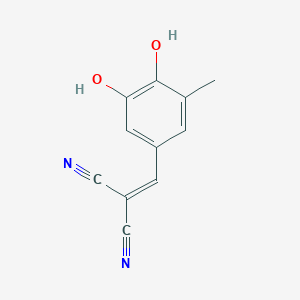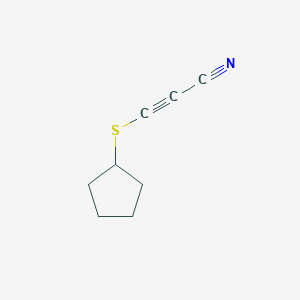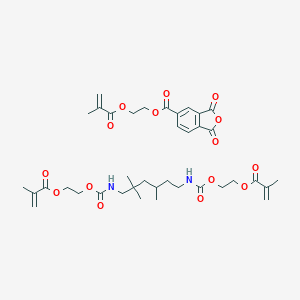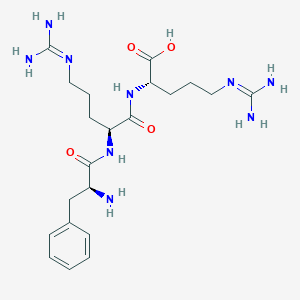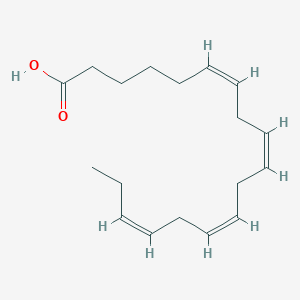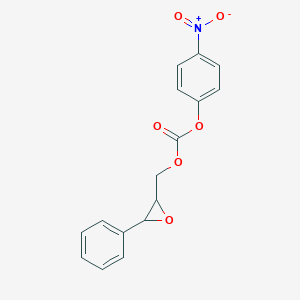
(4-硝基苯基)(3-苯氧代环氧丙烷-2-基)甲基碳酸酯
描述
The compound is a carbonate ester derived from 4-nitrophenol and a 3-phenyloxirane. Carbonate esters are organic compounds containing a carbonate group, which consists of one atom of carbon and three atoms of oxygen . 4-Nitrophenol is a phenol derivative with a nitro group at the 4-position . 3-Phenyloxirane is an oxirane (also known as an epoxide) with a phenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve the reaction of 4-nitrophenol with a suitable 3-phenyloxirane derivative. The reaction could potentially be facilitated by a catalyst or under specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of this compound would likely feature the characteristic three-membered cyclic ether ring of an oxirane, the aromatic ring of a phenol, and the nitro group attached to the phenol .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of carbonate esters, nitrophenols, and oxiranes. For instance, it might participate in nucleophilic substitution reactions or hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitro group might make the compound more reactive .科学研究应用
Neuroendocrine Prostate Cancer Research
Summary of the Application
S-NEPC is used in the research of neuroendocrine prostate cancer (NEPC), an aggressive and treatment-resistant variant of prostate cancer . The widespread use of effective AR pathway inhibitors may increase the occurrence of NEPC .
Methods of Application or Experimental Procedures
Various preclinical models have been developed to investigate the mechanisms driving the NEPC differentiation . A novel method for model evaluation has been proposed, which helps in the timely and accurate identification of NEPC .
Results or Outcomes
The understanding of the regulatory network mediating neuroendocrine differentiation could provide valuable insights into the identification of novel drug targets for NEPC as well as into the causes of antiandrogenic drug resistance .
安全和危害
未来方向
属性
IUPAC Name |
(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6/c18-16(22-13-8-6-12(7-9-13)17(19)20)21-10-14-15(23-14)11-4-2-1-3-5-11/h1-9,14-15H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEXHSMFFPOGRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400556 | |
| Record name | S-NEPC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-nitrophenyl) (3-phenyloxiran-2-yl)methyl Carbonate | |
CAS RN |
147349-28-8 | |
| Record name | S-NEPC | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



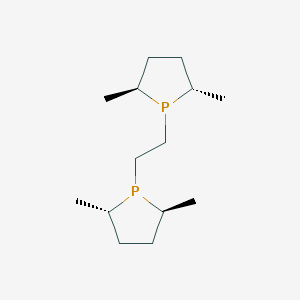
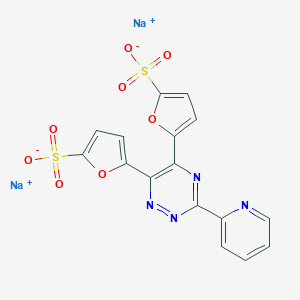
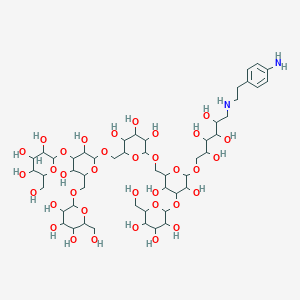

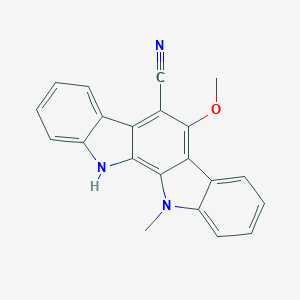
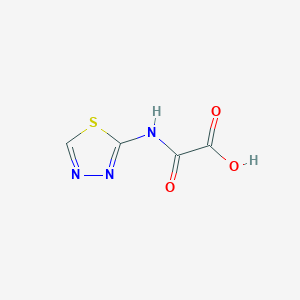
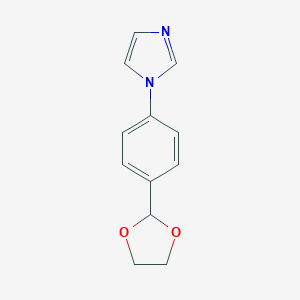
![Chloro-[4-(prop-2-enoylamino)phenyl]mercury](/img/structure/B140082.png)

